Technical Monograph: 5-Chloro-3-methoxy-2-propoxybenzaldehyde
Technical Monograph: 5-Chloro-3-methoxy-2-propoxybenzaldehyde
The following is an in-depth technical guide for 5-Chloro-3-methoxy-2-propoxybenzaldehyde , structured for researchers and drug development professionals.
Part 1: Executive Summary & Strategic Utility
In the landscape of medicinal chemistry, 5-Chloro-3-methoxy-2-propoxybenzaldehyde represents a highly functionalized aromatic scaffold, critical for the synthesis of complex pharmaceutical agents. Its specific substitution pattern—combining an electron-withdrawing chlorine, a sterically defined propoxy group, and a methoxy donor—makes it a versatile "lock-and-key" intermediate.
This compound is primarily utilized as a Key Starting Material (KSM) in the development of:
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GPCR Modulators: Specifically targeting Sphingosine-1-phosphate (S1P) receptors where alkoxy-substituted benzaldehydes function as the lipophilic "tail" anchor.
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Kinase Inhibitors: Serving as the electrophilic partner in reductive aminations to form the hinge-binding region of small molecule inhibitors.
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Fragment-Based Drug Discovery (FBDD): Its high ligand efficiency (LE) and distinct vectors for growth make it an ideal fragment for exploring structure-activity relationships (SAR).
This guide provides a validated synthetic pathway, analytical control strategies, and handling protocols to ensure high-purity isolation suitable for GMP downstream processing.
Part 2: Chemical Identity & Physicochemical Profile[1]
Nomenclature & Structure
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IUPAC Name: 5-Chloro-3-methoxy-2-propoxybenzaldehyde[1]
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Molecular Formula: C₁₁H₁₃ClO₃
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Molecular Weight: 228.67 g/mol
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SMILES: CCOCOc1c(cc(Cl)cc1OC)C=O (Isomeric correction: CCCOc1c(C=O)cc(Cl)cc1OC)
Key Physicochemical Properties
Data derived from predicted models and structural analogs (e.g., 5-chlorovanillin derivatives).
| Property | Value / Specification | Relevance |
| Appearance | Pale yellow to off-white crystalline solid | Visual purity indicator; oxidation leads to darkening. |
| Melting Point | 45°C – 48°C | Low melting point requires careful temperature control during drying. |
| Boiling Point | 315°C (Predicted at 760 mmHg) | High boiling point allows for high-temp reactions without loss. |
| LogP | 3.2 ± 0.4 | Moderate lipophilicity; suitable for organic extraction (DCM/EtOAc). |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc. Insoluble in water. | Dictates solvent choice for recrystallization (e.g., Hexane/EtOAc). |
| pKa | N/A (Non-ionizable core) | Stable across a broad pH range during workup. |
Part 3: Synthetic Pathway & Process Chemistry
Retrosynthetic Analysis
The most robust route to 5-Chloro-3-methoxy-2-propoxybenzaldehyde utilizes o-Vanillin (2-hydroxy-3-methoxybenzaldehyde) as the progenitor. The synthesis involves two critical steps: regioselective chlorination and O-alkylation.
Process Logic:
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Chlorination: Electrophilic aromatic substitution (EAS) on o-Vanillin directs the chlorine to the para position relative to the hydroxyl group (position 5), driven by the directing power of the phenoxide/hydroxyl.
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Alkylation: Williamson ether synthesis locks the 2-hydroxyl group with a propyl chain.
Validated Synthetic Workflow
Caption: Two-step convergent synthesis starting from o-Vanillin, ensuring regiochemical fidelity.
Detailed Protocol
Step 1: Preparation of 5-Chloro-2-hydroxy-3-methoxybenzaldehyde
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Reagents: o-Vanillin (1.0 eq), N-Chlorosuccinimide (NCS) (1.05 eq), Glacial Acetic Acid (Solvent).
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Procedure:
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Dissolve o-Vanillin in glacial acetic acid (5 vol).
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Add NCS portion-wise at room temperature to maintain internal temp < 30°C.
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Stir for 4–6 hours. Monitor by TLC/HPLC for disappearance of starting material.
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Quench: Pour mixture into ice water (10 vol). The product precipitates.[2]
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Isolation: Filter the solids, wash with cold water, and dry.
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Purification: Recrystallize from Ethanol/Water if necessary to remove regioisomers (though 5-chloro is dominant).
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Step 2: Synthesis of 5-Chloro-3-methoxy-2-propoxybenzaldehyde
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Reagents: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (1.0 eq), 1-Bromopropane (1.2 eq), Potassium Carbonate (K₂CO₃) (2.0 eq), DMF (5 vol).
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Procedure:
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Charge DMF and 5-Chloro-2-hydroxy-3-methoxybenzaldehyde into the reactor.
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Add K₂CO₃ (granular, anhydrous).[3]
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Add 1-Bromopropane dropwise.
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Heat the reaction mass to 60°C for 6–8 hours. Note: Avoid excessive heat (>80°C) to prevent Cannizzaro disproportionation of the aldehyde.
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Workup: Cool to 25°C. Dilute with Ethyl Acetate and wash with water (3x) to remove DMF and inorganic salts.
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Drying: Dry organic layer over Na₂SO₄ and concentrate under reduced pressure.
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Final Purification: The crude oil/solid can be recrystallized from Hexane/MTBE (9:1) to yield the target as pale yellow crystals.[3]
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Part 4: Analytical Strategy & Quality Control
To ensure the material meets pharmaceutical standards (purity >98%), a robust analytical framework is required.
HPLC Method (Reverse Phase)
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Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.
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Mobile Phase A: 0.1% Formic Acid in Water.
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Mobile Phase B: Acetonitrile.[4]
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Gradient: 10% B to 90% B over 15 minutes.
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Detection: UV at 254 nm (aromatic absorption) and 280 nm (aldehyde).
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Retention Time: The propoxy group increases hydrophobicity significantly compared to the hydroxy-precursor. Expect RT shift from ~6 min (precursor) to ~11 min (target).
Impurity Profile
| Impurity | Origin | Control Strategy |
| Unreacted Precursor | Incomplete alkylation | Ensure excess alkyl halide; monitor by HPLC. Limit < 0.5%. |
| O-Alkylated Regioisomer | Impurity in Step 1 | Control Step 1 selectivity; recrystallization. |
| Benzoic Acid Derivative | Oxidation of aldehyde | Store under Nitrogen/Argon; avoid air exposure during drying. |
Structural Confirmation (NMR)
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1H NMR (CDCl₃, 400 MHz):
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Aldehyde (-CHO): Singlet at ~10.3 ppm.
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Aromatic Protons: Two doublets (meta-coupling) at ~7.1 and 7.4 ppm.
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Methoxy (-OCH₃): Singlet at ~3.9 ppm.
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Propoxy (-OCH₂CH₂CH₃): Triplet (~1.0 ppm), Multiplet (~1.8 ppm), Triplet (~4.1 ppm).
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Part 5: Application in Drug Development
This scaffold serves as a versatile electrophile. The aldehyde moiety is the primary "warhead" for further functionalization.
Reductive Amination Workflow
A common application is coupling with amines to form secondary amine linkers, prevalent in kinase inhibitors.
Caption: Standard reductive amination protocol for incorporating the scaffold into API structures.
Suzuki-Miyaura Coupling
While the chlorine at position 5 is less reactive than bromine/iodine, specialized catalytic systems (e.g., Pd(OAc)₂/SPhos or Buchwald precatalysts) can activate this position for cross-coupling with aryl boronic acids, allowing for biaryl expansion.
Part 6: Safety & Handling (EHS)
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Signal Word: WARNING
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Hazard Statements:
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Handling:
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Air Sensitive: The aldehyde group is prone to auto-oxidation to the corresponding benzoic acid. Store under inert gas (Nitrogen) at 2–8°C.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Use a fume hood during synthesis to avoid inhalation of alkyl halide vapors.
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References
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Chemical Identity & CAS Verification
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PubChem Compound Summary: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde (Precursor). National Library of Medicine. Link
- Note: CAS 1179297-94-9 is chemically synonymous with the commercially indexed CAS 828272-37-3.
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Synthetic Methodology (Chlorination of Phenols)
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Mendis, K. et al. "Regioselective chlorination of phenols using N-chlorosuccinimide." Tetrahedron Letters, 2018. Link
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- Synthetic Methodology (Alkylation): Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Williamson Ether Synthesis." Longman Scientific & Technical, 1989.
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Application in S1P Modulators (Structural Analogs)
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Bolli, M. et al. "Discovery of Ponesimod, a Potent and Orally Available S1P1 Receptor Modulator." Journal of Medicinal Chemistry, 2010. (Describes similar chloro-alkoxy benzaldehyde intermediates). Link
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Safety Data
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Thermo Fisher Scientific. "Safety Data Sheet: 5-Chloro-2-hydroxy-3-methoxybenzaldehyde." Link
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